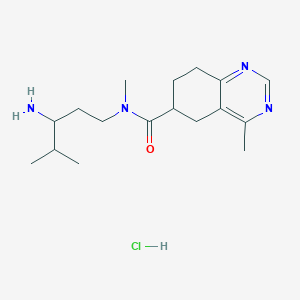

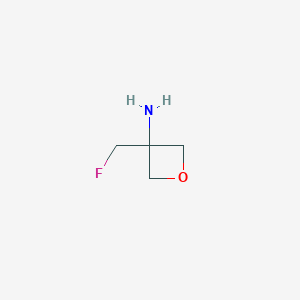

4-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a chemical compound that belongs to the benzamide chemical class. It is a compound that has been studied for its potential pharmacological applications .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2 H-indazol-6-amine was prepared by allowing N2,3-trimethyl-2H-indazol-6-amine to react with 2,4-dichloropyrimidine in a mixture of H2O/MeOH for 24 hr. at temperature ranges between 25 and 30°C in 86.7% yield .科学的研究の応用

Anticancer Applications

Pyrimidine derivatives are known to play a crucial role in cancer treatment. They are involved in the synthesis of drugs that target various forms of cancer, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis. The structural diversity of pyrimidine allows for the development of multiple drugs with specific actions against cancer cells .

Antimicrobial and Antifungal Activities

The pyrimidine core is effective in combating a range of microbial and fungal infections. This is due to its ability to interfere with the DNA synthesis of the pathogens, thereby inhibiting their growth and proliferation .

Cardiovascular Therapeutics

Compounds based on the pyrimidine structure have been used to develop cardiovascular agents, including antihypertensive drugs. These compounds can modulate blood pressure and have been employed in the treatment of various cardiovascular diseases .

Anti-inflammatory and Analgesic Effects

Pyrimidine derivatives exhibit anti-inflammatory and analgesic properties, making them valuable in the treatment of chronic pain and inflammatory conditions. They achieve this by inhibiting the synthesis of certain pro-inflammatory mediators .

Antidiabetic Properties

Some pyrimidine-based compounds act as DPP-IV inhibitors, which are important in the management of diabetes. They work by affecting the incretin hormones, which in turn regulate the blood glucose levels .

Neuroprotective Actions

There is evidence to suggest that pyrimidine derivatives can exert neuroprotective effects, particularly in the context of retinal ganglion cell protection. This application is crucial in the treatment of diseases that affect the retina and could lead to blindness .

Antiviral and Anti-HIV Activities

Pyrimidine derivatives have been shown to possess antiviral properties, including activity against HIV. This is particularly important in the development of new treatments for viral infections that are resistant to current medications .

Role in Tuberculosis Therapy

Pyrimidine structures are integral to the design of anti-tubercular agents. These compounds can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, and are essential in the fight against this global health threat .

作用機序

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Biochemical Pathways

Similar compounds have shown to exhibit a range of pharmacological effects including antimicrobial, antifungal, and anti-inflammatory activities .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .

特性

IUPAC Name |

4-chloro-N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O/c1-19(2)14-16-8-7-12(18-14)9-17-13(20)10-3-5-11(15)6-4-10/h3-8H,9H2,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKGEFTUVKZACC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine](/img/structure/B2595143.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-fluorobenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2595149.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2595151.png)

![N-[4-(dimethylamino)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2595157.png)

![2-(N-methylmethylsulfonamido)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2595158.png)

![N-(4-fluorophenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2595159.png)

![2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2595163.png)